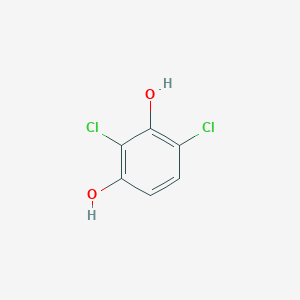

2,4-Dichlorobenzene-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichlorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIBSPRUZZLSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937164 | |

| Record name | 2,4-Dichlorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16606-61-4 | |

| Record name | 2,4-Dichlororesorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16606-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resorcinol, 2,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016606614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dichlorobenzene-1,3-diol synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,4-Dichlorobenzene-1,3-diol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthesis of this compound, also known as 2,4-dichlororesorcinol. The primary focus is on the direct electrophilic chlorination of resorcinol, a robust and widely utilized pathway. This document delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the critical parameters that govern reaction selectivity and yield. The content is structured to offer researchers, scientists, and drug development professionals both a theoretical understanding and a practical framework for the successful synthesis of this important chemical intermediate.

Introduction and Strategic Overview

This compound (CAS No: 16606-61-4) is a halogenated aromatic diol. Its structure, featuring a highly activated aromatic ring substituted with both electron-donating hydroxyl groups and electron-withdrawing chlorine atoms, makes it a versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for further derivatization, rendering it a valuable building block in the development of pharmaceuticals, agrochemicals, and specialty polymers.

The synthesis of this molecule is dominated by a singular, logical approach: the direct chlorination of the readily available and inexpensive starting material, resorcinol (benzene-1,3-diol). The core of this process lies in harnessing the principles of Electrophilic Aromatic Substitution (EAS), where the inherent reactivity of the resorcinol ring is carefully modulated to achieve the desired dichlorinated product.[1] This guide will dissect this primary pathway, providing the causal reasoning behind each experimental choice to ensure a reproducible and high-yielding outcome.

The Core Synthesis Pathway: Electrophilic Chlorination of Resorcinol

The most direct and industrially viable route to this compound is the electrophilic aromatic substitution reaction on resorcinol. The two hydroxyl groups on the resorcinol ring are powerful activating groups, making the aromatic ring exceptionally electron-rich and thus highly susceptible to attack by electrophiles.[2]

Mechanistic Rationale: Directing Effects and Reactivity

The hydroxyl groups are ortho-, para-directing. In resorcinol, this has a profound synergistic effect. The positions ortho and para to one hydroxyl group are also ortho or para to the second, creating highly nucleophilic sites at the 2-, 4-, and 6-positions. The reaction proceeds in a stepwise manner, with the key challenge being the control of selectivity to prevent over-chlorination to 2,4,6-trichlororesorcinol, which is also a readily formed product.[3][4]

The general mechanism involves the attack of the electron-rich aromatic ring on an electrophilic chlorine species (Cl⁺), generated from the chlorinating agent. This forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[5][6] A subsequent deprotonation step by a weak base restores the aromaticity of the ring, completing the substitution.[5][6]

Choice of Chlorinating Agent: A Critical Decision

Several reagents can be employed for the chlorination of resorcinol. The choice is dictated by factors such as reactivity, selectivity, cost, and safety.

-

Aqueous Sodium Hypochlorite (NaOCl): This is a common, inexpensive, and relatively safe choice. The reaction is typically performed in an aqueous solution, and the pH can influence the distribution of chlorinated intermediates.[3][4]

-

Sulfuryl Chloride (SO₂Cl₂): A more aggressive chlorinating agent that can provide high yields. It is often used in an organic solvent like diethyl ether or dichloromethane.[7] Its reactivity requires careful temperature control to manage selectivity.

-

Dimethyldioxirane (DMD)/HCl System: This system can generate reactive electrophilic species in situ, offering a pathway for controlled, selective chlorination under specific acidic conditions.[8]

For this guide, we will focus on the aqueous sodium hypochlorite method due to its accessibility and well-documented behavior.

In-Depth Experimental Protocol: Synthesis via Aqueous Chlorination

This protocol is a self-validating system designed for high fidelity and reproducibility. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Resorcinol (C₆H₆O₂) | 99% or higher | Sigma-Aldrich | Starting material. |

| Sodium Hypochlorite (NaOCl) | 5% aqueous solution | Fisher Scientific | Chlorinating agent. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | For pH adjustment and product precipitation. |

| Sodium Sulfite (Na₂SO₃) | Reagent Grade | Merck | To quench excess hypochlorite. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | Extraction solvent. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | Drying agent. |

| Deionized Water | High Purity | - | Solvent and for work-up. |

Step-by-Step Methodology

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 11.0 g (0.1 mol) of resorcinol in 100 mL of deionized water.

-

Causality: Using a three-necked flask allows for controlled addition of reagents and continuous temperature monitoring, which are critical for selectivity.

-

-

Cooling: Immerse the flask in an ice-water bath and stir until the internal temperature of the solution reaches 0-5 °C.

-

Causality: The chlorination of resorcinol is highly exothermic. Low temperatures are essential to slow down the reaction rate, thereby minimizing the formation of the over-chlorinated by-product, 2,4,6-trichlororesorcinol.

-

-

Chlorination: Slowly add a 5% aqueous solution of sodium hypochlorite (approx. 0.20-0.22 mol) dropwise from the dropping funnel over 1-2 hours. The internal temperature must be maintained below 10 °C throughout the addition.

-

Causality: A slow, dropwise addition ensures that the concentration of the electrophile remains low at any given moment, favoring the desired dichlorination over further reactions. Using a slight excess of NaOCl drives the reaction towards the dichlorinated product, but a large excess will promote trichlorination.

-

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2-3 hours at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: This extended stirring period ensures the reaction proceeds to completion. TLC is a crucial in-process control to confirm the consumption of starting material and mono-chlorinated intermediates.

-

-

Work-up and Isolation: a. Quench any unreacted sodium hypochlorite by adding a 10% aqueous solution of sodium sulfite dropwise until a test with potassium iodide-starch paper is negative. b. Carefully acidify the cold reaction mixture to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate of the crude product should form. c. Extract the mixture three times with 75 mL portions of ethyl acetate. Combine the organic layers.

-

Causality: Acidification protonates the phenoxide ions, rendering the product less water-soluble and causing it to precipitate or be more readily extracted into an organic solvent.

-

-

Purification: a. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. b. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or a water/ethanol mixture) to yield pure this compound.

Alternative Synthetic Considerations

While direct chlorination of resorcinol is the predominant method, it is instructive to consider alternative theoretical pathways to understand why they are less favorable.

-

Hydroxylation of 1,3-Dichlorobenzene: This would involve converting C-Cl bonds to C-OH bonds. Such nucleophilic aromatic substitution reactions are generally difficult and require harsh conditions (high temperature and pressure) unless activated by strong electron-withdrawing groups, which are absent here. A recent study demonstrated this conversion using low-energy electrons in a water-ice environment, but this is not a conventional laboratory method.[9]

-

Functional Group Interconversion: A multi-step route could be envisioned starting from 2,4-dichloroaniline. This would involve diazotization of the amino group to form a diazonium salt, followed by hydrolysis (a Sandmeyer-type reaction) to introduce a hydroxyl group. This would need to be performed twice, adding significant complexity and steps compared to direct chlorination.[10]

The direct chlorination of resorcinol remains superior due to its high atom economy, the low cost of the starting material, and the straightforward nature of the reaction.

Conclusion

The synthesis of this compound is most effectively and efficiently achieved through the controlled electrophilic chlorination of resorcinol. A thorough understanding of the underlying principles of electrophilic aromatic substitution, coupled with meticulous control over reaction parameters—specifically temperature and stoichiometry—is paramount to maximizing yield and purity. The detailed protocol provided herein represents a robust and validated methodology, offering a reliable foundation for researchers and developers in the chemical and pharmaceutical industries.

References

- 1. What is the mechanism of Resorcinol? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Aqueous chlorination of resorcinol | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 4. Aqueous chlorination of resorcinol [pubs.usgs.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. 4-Chlororesorcinol synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

physicochemical properties of 2,4-Dichlorobenzene-1,3-diol

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichlorobenzene-1,3-diol

Introduction

This compound, also known as 2,4-dichlororesorcinol, is a dichlorinated phenolic compound with significant potential as a versatile intermediate in synthetic chemistry. Its utility in the development of novel pharmaceuticals, dyes, and agricultural chemicals stems from the unique reactivity conferred by its pattern of substitution: two electron-withdrawing chlorine atoms and two activating hydroxyl groups on a benzene ring.[1] Understanding the fundamental physicochemical properties of this molecule is a critical prerequisite for its effective application in research and development, enabling optimization of reaction conditions, purification protocols, and formulation strategies.

This technical guide provides a comprehensive analysis of the known and predicted . In acknowledgment of the limited publicly available experimental data for this specific compound, this document integrates theoretical predictions grounded in chemical principles with detailed, field-proven experimental protocols. This approach is designed to empower researchers and drug development professionals with both the foundational knowledge and the practical tools necessary to confidently work with this compound.

Molecular Identity and Structure

The precise identification and structural representation of a molecule are the bedrock of all subsequent chemical investigation. This compound is a substituted aromatic diol, or resorcinol, with the chemical formula C₆H₄Cl₂O₂.

| Identifier | Value | Source |

| IUPAC Name | 2,4-dichloro-1,3-benzenediol | |

| Synonyms | 2,4-Dichlororesorcinol | [1][2] |

| CAS Number | 16606-61-4 | [1][2] |

| Molecular Formula | C₆H₄Cl₂O₂ | [1] |

| Molecular Weight | 179.00 g/mol | [3] |

| InChI Key | FZIBSPRUZZLSGL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1O)Cl)O)Cl | [3] |

Core Physicochemical Properties

The physical state, melting point, and boiling point are fundamental parameters that dictate handling, purification, and reaction setup.

| Property | Value / Description | Source |

| Physical Form | White to off-white or tan powder/crystals. | [1] |

| Melting Point | Experimental data not readily available in cited literature. | |

| Boiling Point | Experimental data not readily available in cited literature. |

Expert Insight: The absence of readily available melting and boiling point data is common for specialized chemical intermediates. As a solid crystalline substance, it is expected to have a relatively high melting point, likely exceeding 100°C, due to intermolecular hydrogen bonding between the hydroxyl groups and dipole-dipole interactions from the C-Cl bonds. Sublimation under vacuum may be a viable purification method. For context, the related compound 2,4-dichlorophenol has a melting point of 45°C and a boiling point of 210°C.[4] The additional hydroxyl group in this compound would significantly increase these values due to enhanced hydrogen bonding capabilities.

Solubility Profile

Solubility is a critical determinant for solvent selection in synthesis, purification (crystallization), and formulation. While quantitative data is sparse, a robust qualitative assessment can be made based on the molecular structure. The molecule possesses both lipophilic (dichlorophenyl ring) and hydrophilic (two hydroxyl groups) characteristics.

Theoretical Assessment:

-

Water: Expected to have low to limited solubility. While the two hydroxyl groups can participate in hydrogen bonding with water, the overall lipophilicity imparted by the chlorinated benzene ring is significant.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be soluble. These solvents can accept hydrogen bonds from the hydroxyl groups and effectively solvate the aromatic ring.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble, as these solvents can both donate and accept hydrogen bonds.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Expected to have poor solubility. The strong intermolecular hydrogen bonding between the diol molecules will likely dominate over weaker van der Waals interactions with non-polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to have moderate solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a reliable, standardized method for quantitatively determining the equilibrium solubility of a compound.[5]

Principle: An excess amount of the solid compound is agitated in a solvent of interest at a constant temperature until equilibrium is reached. The concentration of the solute in the supernatant is then measured, representing the solubility.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, ethyl acetate)

-

Scintillation vials or screw-cap flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Validated analytical method (e.g., HPLC-UV, GC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a flask. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been achieved.[5]

-

Solvent Addition: Add a precise, known volume of the pre-equilibrated solvent to the flask.

-

Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study is recommended to determine the minimum time to equilibrium.

-

Phase Separation: Allow the flask to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear dynamic range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or other appropriate method to determine the precise concentration.

-

Calculation: Calculate the solubility (S) using the formula: S = (Concentration_measured) × (Dilution_factor)

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity and pKa

The pKa value is a measure of the acidity of the hydroxyl protons. For a diol like this, two pKa values (pKa₁ and pKa₂) exist.

Theoretical Assessment: The pKa of phenol is approximately 9.95. The presence of two chlorine atoms, which are strongly electron-withdrawing via induction, will significantly stabilize the corresponding phenoxide conjugate base. This stabilization increases the acidity of the phenolic protons, resulting in a lower pKa value compared to phenol or unsubstituted resorcinol. It is reasonable to predict the pKa₁ will be in the range of 7-8. The second deprotonation (pKa₂) will occur at a higher pH.

Causality: The inductive effect of the chlorine atoms withdraws electron density from the aromatic ring, which in turn delocalizes the negative charge of the phenoxide ion more effectively after a proton is lost. This enhanced stabilization of the conjugate base is the direct cause of the increased acidity. Computational chemistry offers a powerful, modern approach for accurately predicting the pKa of substituted phenols without requiring experimental synthesis and titration.[6][7][8]

Experimental Protocol for pKa Determination (Potentiometric Titration)

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH is monitored throughout the titration, and the pKa is determined as the pH at the half-equivalence point.

Materials:

-

This compound

-

Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)

-

Co-solvent if needed for solubility (e.g., Methanol/Water mixture)

-

Calibrated pH meter and electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of solvent (e.g., 50% methanol in water).

-

Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titration: Begin stirring and record the initial pH. Add the titrant (NaOH) in small, precise increments from the burette.

-

Data Collection: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Collect more data points near the equivalence points.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope (inflection point). The pKa₁ is the pH value at exactly half the volume of the first equivalence point.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While experimental spectra are not available in the cited literature, a detailed prediction of the key features can be made.

5.1 ¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Region: The molecule has two non-equivalent aromatic protons. One proton is between two chlorine atoms, and the other is between two hydroxyl groups. We expect two signals, each appearing as a doublet due to coupling with the other. The chemical shifts will be in the typical aromatic region (~6.5-7.5 ppm), influenced by the electronic effects of the substituents.

-

Hydroxyl Protons: The two -OH protons will likely appear as two broad singlets. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature.

5.2 ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Aromatic Region: The molecule has 6 unique carbon atoms in the aromatic ring. Therefore, six distinct signals are expected in the aromatic region (~110-160 ppm). The carbons bonded to the hydroxyl groups (C-O) will be the most downfield, while those bonded to chlorine (C-Cl) will also be significantly shifted.

5.3 FT-IR (Fourier-Transform Infrared Spectroscopy)

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl groups.

-

C=C Aromatic Stretch: Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band is expected around 1200-1300 cm⁻¹ for the aryl C-O bond.

-

C-Cl Stretch: Absorptions in the 1000-1100 cm⁻¹ region are characteristic of C-Cl bonds on an aromatic ring.

5.4 Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The key feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

Isotopic Pattern: This will result in three main peaks for the molecular ion cluster:

-

M⁺: (containing two ³⁵Cl atoms)

-

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl)

-

[M+4]⁺: (containing two ³⁷Cl atoms)

-

-

The expected intensity ratio of these peaks will be approximately 9:6:1 , which is a definitive signature for a dichlorinated compound.

Caption: Predicted Mass Spec Isotope Pattern Logic.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

GHS Hazard Information:

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9] Avoid generating dust.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

Ingestion: If swallowed, rinse mouth and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

-

Recommended storage temperature is 2-8°C.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. The hydroxyl groups can be functionalized through etherification or esterification, while the aromatic ring, activated by the hydroxyls, can undergo further electrophilic substitution. The chlorine atoms can also be displaced or involved in cross-coupling reactions under specific conditions.

-

Pharmaceutical Intermediates: Its structure is a potential scaffold for the synthesis of biologically active molecules. The specific arrangement of chloro- and hydroxyl- groups can be exploited to achieve desired binding interactions with biological targets.[10]

-

Degradation Studies: It is a known degradation product of the common herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), making it an important analytical standard in environmental science and toxicology to monitor the breakdown of such pollutants.[10]

-

Material Science: Dihydroxy aromatic compounds are frequently used as monomers in the synthesis of high-performance polymers like polyethers and polyesters.

Conclusion

This compound is a chemical intermediate whose full potential is defined by its physicochemical properties. While comprehensive experimental data is not yet prevalent in the literature, this guide has established a robust framework based on theoretical principles and chemical analogy. The provided protocols for determining key parameters such as solubility and pKa offer a clear pathway for researchers to generate the precise data required for their specific applications. The predicted spectroscopic signatures, particularly the definitive 9:6:1 isotope pattern in mass spectrometry, provide a reliable means of identification and characterization. By combining this theoretical understanding with rigorous experimental validation, scientists and drug development professionals can effectively harness the synthetic utility of this valuable compound.

References

- 1. CAS 16606-61-4: 2,4-Dichlororesorcinol | CymitQuimica [cymitquimica.com]

- 2. 2,4-Dichlororesorcinol | C6H4Cl2O2 | CID 177760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dichlorobenzene-1,3-diol | C6H4Cl2O2 | CID 18412943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. mdpi.com [mdpi.com]

- 7. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Buy this compound | 16606-61-4 [smolecule.com]

Foreword: Unveiling a Molecule of Dual Significance

An In-Depth Technical Guide to 2,4-Dichlorobenzene-1,3-diol (CAS: 16606-61-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

This compound, also known as 2,4-dichlororesorcinol (2,4-DCR), is a compound positioned at a unique intersection of environmental science and synthetic chemistry. On one hand, it emerges as a critical degradation product of widely used agrochemicals, making it a key biomarker for environmental monitoring and bioremediation studies.[1] On the other, its dichlorinated phenolic structure presents a versatile scaffold for the synthesis of novel pharmaceutical and industrial compounds.[2] This guide moves beyond a simple recitation of data, offering a deep dive into the practical synthesis, analytical characterization, and toxicological considerations of 2,4-DCR, grounded in established scientific principles. The protocols and insights provided herein are designed to be self-validating, empowering researchers to confidently work with and innovate from this pivotal molecule.

Section 1: Core Physicochemical and Safety Profile

A foundational understanding of a compound's properties is paramount for its effective and safe utilization. 2,4-DCR is a crystalline solid whose identity and characteristics are well-defined.[2][3]

Chemical Identity and Properties

The key physicochemical data for this compound are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 16606-61-4 | [1][3][4] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 2,4-Dichlororesorcinol, 2,4-Dichloro-1,3-benzenediol | [2] |

| Molecular Formula | C₆H₄Cl₂O₂ | [1][4] |

| Molecular Weight | ~179.00 g/mol | [1][4] |

| Appearance | White to off-white or tan crystalline solid | [2][3] |

| InChI Key | FZIBSPRUZZLSGL-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1=CC(=C(C(=C1O)Cl)O)Cl | [1] |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

Hazard and Safety Data

2,4-DCR is classified as a hazardous substance. Adherence to safety protocols is mandatory. The compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

| Hazard Class | GHS Statement | Precautionary Code | Source(s) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | - | [3][5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | - | [3][5] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338 | [3][5] |

| STOT - Single Exposure | H335: May cause respiratory irritation | P261 | [3][5] |

Section 2: Synthesis and Purification Workflow

Commercially available, 2,4-DCR can also be synthesized in the laboratory. The most logical approach is the direct electrophilic chlorination of resorcinol. The hydroxyl groups of resorcinol are strongly activating ortho-, para-directors, making positions 2, 4, and 6 highly susceptible to electrophilic attack. The challenge lies in controlling the reaction to favor dichlorination at the 2 and 4 positions. Sulfuryl chloride (SO₂Cl₂) is an excellent reagent for this purpose as it allows for a more controlled reaction compared to gaseous chlorine.[6]

Proposed Synthesis Pathway

The diagram below illustrates the logical flow for the synthesis and subsequent purification of 2,4-DCR from resorcinol.

Caption: Proposed workflow for synthesis and purification of 2,4-DCR.

Detailed Synthesis Protocol

Causality: This protocol is designed to control the exothermic nature of the chlorination and maximize the yield of the desired 2,4-dichloro isomer. Using a non-polar solvent like diethyl ether and low temperatures helps modulate reactivity.[7] Dropwise addition of sulfuryl chloride prevents localized overheating and reduces the formation of over-chlorinated byproducts like 2,4,6-trichlororesorcinol.[6][8]

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve resorcinol (1.0 eq) in anhydrous diethyl ether.

-

Initiation: Place the flask in an ice-water bath and cool the solution to 0-5°C with stirring.

-

Chlorination: Slowly add a solution of sulfuryl chloride (2.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting resorcinol spot is consumed.

-

Work-up: Carefully quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with diethyl ether.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene-hexane) to obtain pure this compound.

Section 3: Analytical Characterization

Rigorous analytical chemistry is non-negotiable for confirming the identity and purity of any synthesized or purchased compound. For 2,4-DCR, a combination of chromatographic and spectroscopic methods provides a complete profile.

Analytical Workflow Overview

The following diagram outlines a comprehensive approach to verifying the purity and structural identity of a 2,4-DCR sample.

Caption: A multi-technique workflow for analytical characterization.

Protocol 1: Purity Analysis by Reversed-Phase HPLC

Causality: This method is ideal for quantifying the purity of 2,4-DCR and separating it from potential phenolic impurities. A C18 column provides excellent separation for moderately polar aromatic compounds. Acidifying the mobile phase (e.g., with acetic or formic acid) ensures that the phenolic hydroxyl groups are protonated, leading to sharp, symmetrical peaks and reproducible retention times.[1][9]

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% acetic acid.

-

Mobile Phase B: Acetonitrile with 0.1% acetic acid.

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: Linear gradient from 30% to 90% B

-

15-18 min: Hold at 90% B

-

18-20 min: Return to 30% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 280 nm.[1]

-

Sample Preparation: Prepare a 1 mg/mL stock solution of 2,4-DCR in methanol. Dilute with the initial mobile phase composition (70:30 A:B) to a working concentration of ~50 µg/mL.

-

Analysis: Inject 10 µL and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Identity Confirmation by GC-MS

Causality: GC-MS provides definitive structural information through mass fragmentation patterns. Direct injection is feasible, but for polar phenols, derivatization (e.g., silylation with BSTFA) is often employed to block the active hydroxyl protons. This increases volatility and thermal stability, resulting in better chromatography and preventing peak tailing.

-

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or tandem quadrupole).

-

Column: A low- to mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 min.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 min at 280°C.

-

-

Injector: Splitless mode, 250°C.

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: 40-400 m/z.

-

-

Sample Preparation (Direct Injection): Prepare a 100 µg/mL solution in ethyl acetate.

-

Analysis: Inject 1 µL. The resulting mass spectrum should show a characteristic molecular ion cluster for a dichlorinated compound (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) at m/z 178, 180, and 182.

Section 4: Applications in Scientific Research

The utility of 2,4-DCR spans from environmental diagnostics to its use as a synthetic precursor.

-

Environmental Biomarker: The herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and the fungicide chlorothalonil are pervasive environmental contaminants.[1] Microbial action or abiotic processes can degrade these parent compounds into smaller, chlorinated phenols, with 2,4-DCR being a known metabolite.[1] Its detection in soil or water samples serves as a definitive indicator of the degradation of these specific agrochemicals, aiding in environmental fate studies and the assessment of bioremediation efficacy.

-

Synthetic Intermediate: The two hydroxyl groups and two chlorine atoms on the benzene ring provide four distinct points for chemical modification. The hydroxyl groups can undergo etherification or esterification, while the chlorine atoms can potentially be displaced via nucleophilic aromatic substitution under specific conditions or participate in cross-coupling reactions. This makes 2,4-DCR a valuable starting material for synthesizing more complex molecules with potential applications as dyes, pharmaceuticals, or specialty polymers.[2]

Caption: Dual role of 2,4-DCR as a degradation product and synthetic tool.

Section 5: Toxicological Profile and Risk Assessment

While comprehensive toxicological data for 2,4-DCR itself is limited, a robust risk assessment can be inferred from its structural analogues and its role as a metabolite.

Principle of Metabolic Toxicity: It is a well-established toxicological principle that the metabolites of a parent compound are not necessarily less toxic. In some cases, metabolic processes can transform a less toxic xenobiotic into a more potent one. A clear and relevant example is the relationship between the herbicide 2,4-D and its primary metabolite, 2,4-dichlorophenol (2,4-DCP). Multiple studies have demonstrated that 2,4-DCP exhibits significantly higher toxicity to various non-target organisms than the parent 2,4-D herbicide.[10]

Inference for 2,4-DCR: 2,4-DCR is structurally very similar to 2,4-DCP, differing only by an additional hydroxyl group. Given that chlorinated phenols as a class are known for their toxicity, and that 2,4-DCP is more toxic than its parent compound, it is scientifically prudent to assume that this compound possesses significant biological activity and potential toxicity.[2][10] Therefore, it must be handled with care, and its presence in the environment should be considered a potential health risk requiring further investigation.

Conclusion

This compound (CAS: 16606-61-4) is more than a catalog chemical; it is a molecule with a compelling narrative. As a key indicator of pesticide breakdown, it is indispensable for environmental scientists. As a functionalized aromatic scaffold, it offers considerable potential for synthetic chemists in drug discovery and materials science. Understanding its synthesis, analytical behavior, and the toxicological rationale for its careful handling is essential for any researcher intending to work with it. The protocols and insights presented in this guide provide the authoritative grounding necessary to unlock the full scientific potential of this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Chlororesorcinol synthesis - chemicalbook [chemicalbook.com]

- 8. Aqueous chlorination of resorcinol [pubs.usgs.gov]

- 9. researchgate.net [researchgate.net]

- 10. Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,4-Dichlorobenzene-1,3-diol

Preamble: The Imperative for Rigorous Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled insight into the connectivity and chemical environment of atoms. For 2,4-Dichlorobenzene-1,3-diol, ¹H and ¹³C NMR are essential for confirming the substitution pattern and the electronic influence of the substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound will be characterized by signals from the aromatic protons and the hydroxyl protons. The aromatic region is expected to show two distinct signals corresponding to the two non-equivalent aromatic protons. The hydroxyl proton signals can be broad and their chemical shift is highly dependent on solvent, concentration, and temperature.

-

Aromatic Protons (H-5 and H-6): The electron-withdrawing nature of the two chlorine atoms and the electron-donating hydroxyl groups will influence the chemical shifts of the aromatic protons. We predict two doublets in the range of δ 6.5-7.5 ppm. The proton at the 6-position (H-6), being ortho to a chlorine and a hydroxyl group, is expected to be downfield compared to the proton at the 5-position (H-5), which is situated between two hydroxyl groups.

-

Hydroxyl Protons (-OH): The two hydroxyl protons are in different chemical environments. Their signals are expected to be broad singlets and may appear over a wide range of δ 4-10 ppm. Their presence can be confirmed by a D₂O exchange experiment, which would cause the -OH peaks to disappear.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic H-5 | ~6.6 |

| Aromatic H-6 | ~7.2 |

| Hydroxyl OH (at C-1) | 5.0 - 9.0 (broad s) |

| Hydroxyl OH (at C-3) | 5.0 - 9.0 (broad s) |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the molecule's asymmetry, six distinct signals are expected for the six aromatic carbons.

-

Carbons Bearing Hydroxyl Groups (C-1 and C-3): These carbons will be significantly deshielded and are predicted to appear in the δ 150-160 ppm region.

-

Carbons Bearing Chlorine Atoms (C-2 and C-4): These carbons will also be deshielded, with predicted chemical shifts in the δ 120-135 ppm range.

-

Carbons Bearing Protons (C-5 and C-6): These carbons will be the most shielded of the aromatic carbons, with predicted signals in the δ 105-120 ppm region.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~155 |

| C-2 | ~125 |

| C-3 | ~152 |

| C-4 | ~130 |

| C-5 | ~110 |

| C-6 | ~118 |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial. The choice of solvent is critical for polar compounds like phenols.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for polar compounds and will facilitate the observation of exchangeable hydroxyl protons.[1] Deuterated chloroform (CDCl₃) can also be used, but hydroxyl proton signals may be broader or exchange more readily.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for both ¹H and ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To confirm the hydroxyl protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -OH protons will disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the O-H, C-O, C=C, and C-Cl bonds.

Predicted IR Spectrum

-

O-H Stretching: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching of the hydroxyl groups. The broadness is a result of intermolecular hydrogen bonding.

-

C-H Aromatic Stretching: Weak to medium sharp peaks are anticipated just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

-

C=C Aromatic Stretching: Several medium to strong, sharp bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

-

C-O Stretching: A strong, sharp absorption band should appear in the 1200-1300 cm⁻¹ range, corresponding to the stretching of the phenolic C-O bond.

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are indicative of the C-Cl bonds.

| Predicted IR Absorption Bands | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad, strong) |

| C-H (aromatic) | 3050-3150 (weak-medium) |

| C=C (aromatic) | 1450-1600 (medium-strong) |

| C-O (phenol) | 1200-1300 (strong) |

| C-Cl | 600-800 (strong) |

Experimental Protocol for Solid-State IR Spectroscopy

For a solid sample like this compound, the potassium bromide (KBr) pellet method is a standard and reliable technique.[2]

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the solid sample.

-

Add the sample to about 100-200 mg of dry KBr powder in an agate mortar.[2]

-

Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[3]

-

-

Pellet Formation:

-

Transfer the powder to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of the molecule.

Caption: Workflow for solid-state IR spectroscopy (KBr pellet method).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like chlorinated phenols.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular ion peak is expected to be prominent. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion will appear as a cluster of peaks:

-

M⁺ (containing two ³⁵Cl): Relative intensity of 100%

-

(M+2)⁺ (containing one ³⁵Cl and one ³⁷Cl): Relative intensity of ~65%

-

(M+4)⁺ (containing two ³⁷Cl): Relative intensity of ~10%

-

-

Fragmentation: Common fragmentation pathways for phenols include the loss of CO, and for chlorinated aromatics, the loss of Cl radicals.

-

[M-Cl]⁺: Loss of a chlorine radical.

-

[M-HCl]⁺: Loss of a molecule of HCl.

-

[M-CO]⁺: Loss of carbon monoxide from the phenol ring.

-

| Predicted Mass Spectrometry Data (EI) | |

| Ion | Predicted m/z |

| [M]⁺ (C₆H₄³⁵Cl₂O₂) | 178 |

| [M+2]⁺ | 180 |

| [M+4]⁺ | 182 |

| [M-Cl]⁺ | 143/145 |

| [M-CO]⁺ | 150/152/154 |

Experimental Protocol for GC-MS (EI)

Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal method for analyzing chlorinated aromatic compounds.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., HP-5ms) to separate the compound from any impurities.

-

Employ a temperature program to ensure good chromatographic resolution.

-

-

MS Detection (EI):

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and characteristic fragment ions.

-

Caption: Workflow for GC-MS analysis.

UV-Visible Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The absorption maxima (λ_max) are influenced by the substituents on the aromatic ring.

Predicted UV-Vis Spectrum

Resorcinol itself shows absorption bands around 274 nm.[4] The addition of two chlorine atoms to the ring is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the chromophore. We can predict absorption maxima in the 280-300 nm range for this compound dissolved in a polar solvent like ethanol or methanol.

| Predicted UV-Vis Absorption Data | |

| Solvent | Predicted λ_max (nm) |

| Ethanol | ~285 |

Experimental Protocol for UV-Vis Spectroscopy

The protocol for obtaining a UV-Vis spectrum is straightforward and relies on the Beer-Lambert law.

Step-by-Step Methodology:

-

Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble. Ethanol or methanol are common choices for phenolic compounds.

-

Sample Preparation:

-

Prepare a stock solution of known concentration (e.g., 1 mg/mL) of this compound in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range (0.2-1.0 AU).

-

-

Data Acquisition:

-

Use a dual-beam spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the wavelength range, typically from 200-400 nm for this type of compound.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion: A Unified Spectroscopic Portrait

The structural elucidation of this compound requires a multi-faceted spectroscopic approach. While direct experimental data is sparse, a combination of NMR, IR, MS, and UV-Vis spectroscopy, guided by established chemical principles and data from analogous structures, allows for a confident prediction of its spectral characteristics. The methodologies detailed in this guide provide a robust framework for the empirical validation of these predictions. The synergy of these techniques—NMR for the carbon-hydrogen framework, IR for functional group identification, MS for molecular weight and fragmentation, and UV-Vis for the conjugated electronic system—enables a comprehensive and unambiguous characterization of the molecule, a critical step in any advanced research or development endeavor.

References

solubility of 2,4-Dichlorobenzene-1,3-diol in organic solvents

An In-Depth Technical Guide to the Solubility of 2,4-Dichlorobenzene-1,3-diol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the solubility of this compound (also known as 2,4-dichlororesorcinol) in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document offers a robust theoretical framework for predicting its solubility based on its physicochemical properties. Furthermore, it presents detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound and similar compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of solubility for applications such as reaction optimization, purification, and formulation.

Introduction: The Significance of Understanding Solubility for this compound

This compound is a halogenated aromatic diol with potential applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The two hydroxyl groups and two chlorine atoms on the benzene ring create a unique electronic and steric environment, influencing its reactivity and physical properties.

A fundamental understanding of a compound's solubility is paramount in the early stages of research and development.[1][2] It dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification processes, and is a critical parameter in the formulation of new chemical entities.[1] For drug development professionals, solubility in various media is a key determinant of a compound's bioavailability and pharmacokinetic profile.

This guide will delve into the structural features of this compound to predict its behavior in different organic solvents and provide a practical, step-by-step methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3][4] The structure of this compound, with its polar hydroxyl groups and a less polar dichlorinated benzene ring, suggests a nuanced solubility profile.

Key Structural Features Influencing Solubility:

-

Hydrogen Bonding: The two hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).

-

Polarity: The presence of electronegative oxygen and chlorine atoms induces a significant dipole moment, making the molecule polar. However, the symmetrical arrangement of the substituents on the benzene ring can modulate the overall molecular polarity.

-

Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic region that can interact favorably with nonpolar and moderately polar solvents through van der Waals forces and pi-stacking interactions.

Based on these features, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the hydroxyl groups of the solute and solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Moderately Polar | Dichloromethane, Chloroform | Moderate | Favorable interactions with the chlorinated benzene ring. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The polar hydroxyl groups dominate, leading to poor compatibility with nonpolar solvents. |

| Aqueous | Water | Low | While capable of hydrogen bonding, the hydrophobic dichlorinated benzene ring is expected to significantly limit aqueous solubility. |

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the solubility of a solid in a liquid solvent. This method is designed to ensure that a state of equilibrium is reached, providing a reliable and reproducible measurement.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Step-by-Step Experimental Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Dilution and Quantification:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visual Representation of the Experimental Workflow

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.

Analysis and Interpretation of Solubility Data

The experimentally determined solubility of this compound should be interpreted in the context of intermolecular forces.

-

High solubility in polar protic solvents like methanol would confirm the dominant role of hydrogen bonding between the solute's hydroxyl groups and the solvent.

-

Moderate to high solubility in polar aprotic solvents such as acetone would indicate the importance of dipole-dipole interactions.

-

Low solubility in nonpolar solvents like hexane would highlight the unfavorable energetics of disrupting the strong solute-solute and solvent-solvent interactions to form weaker solute-solvent interactions.

The interplay of these forces is conceptually illustrated in the following diagram.

Caption: A conceptual diagram illustrating the favorable and unfavorable intermolecular interactions between this compound and different solvent types.

Conclusion

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,4-Dichlorobenzene-1,3-diol

Abstract

Introduction: The Significance of Halogenated Phenols

Halogenated phenols represent a significant class of organic compounds with diverse applications, ranging from pharmaceuticals and agrochemicals to flame retardants and antiseptics. The introduction of halogen atoms onto a phenol backbone dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. Specifically, the presence and positioning of chlorine atoms on a benzene-1,3-diol (resorcinol) framework, as in the case of 2,4-dichlorobenzene-1,3-diol, are expected to significantly impact its acidity, hydrogen bonding capabilities, and overall three-dimensional structure. Understanding these structural characteristics is paramount for predicting the molecule's behavior in various chemical and biological systems.

Molecular Structure and Properties

This compound, with the IUPAC name 2,4-dichloro-1,3-benzenediol, possesses the chemical formula C₆H₄Cl₂O₂ and a molecular weight of approximately 179.00 g/mol .[1] The core of the molecule is a benzene ring, substituted with two hydroxyl groups at positions 1 and 3, and two chlorine atoms at positions 2 and 4.

| Property | Value | Source |

| CAS Number | 16606-61-4 | Sigma-Aldrich |

| IUPAC Name | 2,4-dichloro-1,3-benzenediol | Sigma-Aldrich |

| Molecular Formula | C₆H₄Cl₂O₂ | PubChem[1] |

| Molecular Weight | 179.00 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

The strategic placement of these substituents dictates the molecule's electronic and steric environment. The electron-withdrawing nature of the chlorine atoms and hydroxyl groups deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the hydroxyl protons compared to unsubstituted resorcinol.

Conformational Analysis: A Theoretical Perspective

The conformational landscape of this compound is primarily determined by the orientation of the two hydroxyl groups relative to the benzene ring and each other. Rotation around the C-O bonds gives rise to different conformers. While direct experimental validation for this specific molecule is pending, valuable insights can be drawn from studies on resorcinol and other substituted phenols.[2]

The key factors influencing the stability of different conformers are:

-

Intramolecular Hydrogen Bonding: A significant stabilizing interaction can occur if a hydrogen bond forms between the hydrogen of one hydroxyl group and the oxygen of the adjacent hydroxyl group. However, in the 1,3-diol arrangement, this is less likely than in 1,2-diols. Instead, hydrogen bonding with the adjacent chlorine atom is a possibility that warrants computational investigation.

-

Steric Hindrance: The bulky chlorine atoms can sterically hinder the free rotation of the hydroxyl groups, favoring conformations that minimize these repulsive interactions.

-

Dipole-Dipole Interactions: The relative orientation of the polar O-H and C-Cl bonds will influence the overall molecular dipole moment and conformational stability.

Based on the analysis of resorcinol, it is expected that the hydroxyl groups in this compound will preferentially adopt a planar conformation with respect to the benzene ring to maximize π-conjugation.[2] The two primary planar conformations would be with the hydroxyl hydrogens pointing in the same direction (syn) or in opposite directions (anti). The anti conformation is generally more stable for resorcinol due to reduced dipole-dipole repulsion.[2] The presence of the chlorine atoms in the 2 and 4 positions will likely introduce additional steric and electronic effects that could favor one conformation over the other.

To definitively determine the most stable conformer(s) and the energy barriers between them, computational modeling using methods like Density Functional Theory (DFT) would be the most effective approach. Such studies can provide detailed information on bond lengths, bond angles, dihedral angles, and the relative energies of different conformations.

Proposed Synthesis Protocol

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be devised based on established reactions for the chlorination of phenols and resorcinols. A common method for introducing chlorine atoms to an activated aromatic ring like resorcinol is direct chlorination using a suitable chlorinating agent.

Hypothetical Synthesis Workflow:

References

A Theoretical Investigation of 2,4-Dichlorobenzene-1,3-diol: A Computational Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 2,4-Dichlorobenzene-1,3-diol, a halogenated phenolic compound with potential relevance in medicinal chemistry. In the absence of extensive experimental and theoretical data for this specific molecule, this document outlines a robust, multi-faceted computational workflow designed to elucidate its structural, electronic, and pharmacokinetic properties. By leveraging a suite of in silico techniques, including Density Functional Theory (DFT), molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET prediction, researchers can systematically probe the molecule's characteristics and predict its potential as a drug candidate. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry methodologies to the analysis of novel small molecules. Each section provides not only a step-by-step protocol for the proposed investigations but also the underlying scientific rationale, ensuring a thorough understanding of the experimental design.

Introduction: The Rationale for a Theoretical Approach

The exploration of novel chemical entities for therapeutic applications is a cornerstone of drug discovery. This compound, with its dichlorinated resorcinol scaffold, presents an interesting candidate for investigation. Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of molecules. The phenolic hydroxyl groups suggest potential antioxidant activity and the ability to participate in hydrogen bonding, a key interaction in biological systems.

Given the limited availability of published research on this specific molecule, a theoretical and computational approach offers a rapid, cost-effective, and insightful initial assessment.[1][2] Such studies can predict a molecule's behavior at the atomic level, providing valuable information on its stability, reactivity, and potential interactions with biological targets.[1] This guide will detail a systematic computational workflow to build a comprehensive theoretical profile of this compound.

Molecular Modeling and Structural Analysis: The Foundation of Understanding

A thorough understanding of a molecule's three-dimensional structure and electronic properties is fundamental to predicting its behavior. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose, offering a good balance between accuracy and computational cost for small to medium-sized organic molecules.[3][4]

Geometric Optimization and Vibrational Analysis

The first step in any computational analysis is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization.

Protocol 2.1: Geometry Optimization using DFT

-

Molecule Building: Construct the 2D structure of this compound using a molecular editor such as Avogadro or ChemDraw.

-

Initial 3D Generation: Convert the 2D structure to a preliminary 3D conformation.

-

DFT Calculation Setup:

-

Software: Utilize a quantum chemistry software package like Gaussian, ORCA, or GAMESS.

-

Method: Select a suitable DFT functional. For halogenated organic compounds, hybrid functionals like B3LYP or M06-2X are often recommended.[3]

-

Basis Set: Choose a basis set that accurately describes the electronic structure of all atoms, including the diffuse functions for chlorine. A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ would be appropriate.[5][6]

-

-

Optimization Keyword: Employ the Opt keyword in the calculation input file to perform the geometry optimization.

-

Convergence Criteria: Ensure the optimization converges to a true energy minimum, characterized by the absence of imaginary frequencies in the subsequent frequency calculation.

A vibrational frequency analysis should be performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface and to predict the molecule's infrared (IR) and Raman spectra. These predicted spectra can be valuable for comparison with experimental data if it becomes available.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts.

Protocol 2.2: NMR Chemical Shift Prediction

-

Optimized Geometry: Use the optimized structure of this compound from Protocol 2.1.

-

NMR Calculation Setup:

-

Method: Employ the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard and reliable approach for calculating NMR shielding tensors.

-

Functional and Basis Set: Use the same functional and basis set as in the geometry optimization for consistency.

-

-

Calculation Execution: Run the NMR calculation to obtain the absolute shielding values for each nucleus.

-

Chemical Shift Referencing: Calculate the chemical shifts by referencing the computed shielding values to the shielding of a standard reference compound, such as tetramethylsilane (TMS), calculated at the same level of theory.[7]

Electronic Properties and Reactivity: Unveiling the Chemical Personality

The electronic structure of a molecule dictates its reactivity and how it will interact with other molecules. Key insights can be gained from analyzing the frontier molecular orbitals and the molecular electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[8][9] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[9]

Protocol 3.1: HOMO-LUMO Analysis

-

Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with the same DFT method and basis set.

-

Orbital Visualization: Visualize the HOMO and LUMO isosurfaces using software like GaussView, Avogadro, or Chemcraft. This will show the distribution of these orbitals across the molecule.

-

Energy Gap Calculation: Calculate the HOMO-LUMO energy gap (ΔE) by subtracting the energy of the HOMO from the energy of the LUMO.

A smaller HOMO-LUMO gap suggests higher reactivity, which can be desirable for drug-receptor interactions but may also indicate lower stability.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule.[10][11][12] It is an invaluable tool for identifying regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn helps in understanding and predicting non-covalent interactions like hydrogen bonding and electrostatic interactions with a biological target.[12][13]

Protocol 3.2: MEP Map Generation

-

Wavefunction File: Ensure that the single-point energy calculation (from Protocol 3.1) generates a wavefunction file (e.g., a .wfn or .chk file).

-

MEP Calculation: Use a visualization program to calculate the MEP and map it onto the electron density surface.

-

Color Coding and Interpretation: The MEP map is typically colored with red indicating regions of most negative electrostatic potential (electron-rich) and blue indicating regions of most positive electrostatic potential (electron-poor). Green and yellow represent intermediate potentials.

For this compound, the MEP map is expected to show negative potential around the oxygen atoms of the hydroxyl groups and the chlorine atoms, and positive potential around the hydroxyl hydrogens.

Caption: Predicted MEP regions of this compound.

Interaction with Biological Targets: A Glimpse into Pharmacodynamics

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[14] This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the binding mode of a drug candidate.

Target Selection and Preparation

The choice of a protein target for docking with this compound can be guided by its structural features. Phenolic compounds are known to interact with a variety of proteins, including enzymes and receptors. For instance, due to their antioxidant potential, enzymes involved in oxidative stress pathways, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases, could be relevant targets.[15]

Protocol 4.1: Protein Target Preparation

-

Protein Data Bank (PDB): Download the 3D crystal structure of the chosen target protein from the Protein Data Bank (--INVALID-LINK--).

-

Protein Cleaning: Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the docking simulation using software like PyMOL or Chimera.

-

Protonation: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is crucial for accurate modeling of hydrogen bonds.

-

File Format Conversion: Convert the prepared protein structure into the .pdbqt format required by AutoDock Vina.

Ligand Preparation

The 3D structure of this compound needs to be prepared for docking.

Protocol 4.2: Ligand Preparation

-

Optimized Geometry: Use the DFT-optimized geometry of this compound.

-

Charge Calculation: Assign partial charges to the atoms of the ligand.

-

File Format Conversion: Convert the ligand structure to the .pdbqt format.

Molecular Docking Simulation

Protocol 4.3: Docking with AutoDock Vina

-